4-Methoxy-3-indolylmethyl glucosinolate
Overview
Description
4-Methoxy-3-indolylmethyl glucosinolate is a compound found in the edible portions of certain vegetables such as cabbage, cauliflower, and brussels sprouts. It is a type of glucosinolate, a class of natural products known for their presence in the Brassicaceae family and their potential health benefits and roles in plant defense. This particular glucosinolate has been identified as a novel component within these vegetables and has been isolated and analyzed using various chromatographic and spectroscopic techniques .
Synthesis Analysis
The synthesis of a related compound, indole-3-acetonitrile-4-methoxy-2-C-β-D-glucopyranoside, has been achieved through a ten-step process starting from ethynyl-β-C-glycoside and 2-iodo-3-nitrophenyl acetate. The synthesis involved key steps such as a Sonogashira coupling and a CuI-mediated indole formation. However, the NMR data for the synthetic compound differed from that of the natural product, leading to a proposal for a structural revision of the natural glucosinolate .
Molecular Structure Analysis
The molecular structure of 4-methoxy-3-indolylmethyl glucosinolate has been elucidated using a combination of thin-layer chromatography, ultra-violet and nuclear magnetic resonance spectroscopy, and gas chromatography/mass spectrometry. These analyses have confirmed the presence of the methoxy group on the indole ring and the glucosinolate moiety .
Chemical Reactions Analysis
Indole glucosinolates, including 4-methoxy-3-indolylmethyl glucosinolate, undergo enzymatic hydrolysis upon tissue disruption, leading to the formation of various breakdown products such as indole-3-acetonitrile and indol-3-ylmethyl isothiocyanate. These compounds can further react with water, ascorbate, glutathione, amino acids, and other metabolites to produce a range of biologically active indole derivatives. The breakdown of substituted indole glucosinolates follows a similar pathway to that of the parent indol-3-ylmethylglucosinolate (IMG) .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxy-3-indolylmethyl glucosinolate are inferred from its structure and behavior during analysis. As a glucosinolate, it is likely to be polar and water-soluble, which is consistent with its purification using reversed-phase high-performance liquid chromatography. The presence of the methoxy group may influence its reactivity and stability compared to other indole glucosinolates. Feeding experiments have shown that tryptophan is a precursor for the indole moiety, while methionine provides the methyl group for methoxylation .
Scientific Research Applications
Glucosinolate Profiles in Various Plants
- 4-Methoxy-3-indolylmethyl glucosinolate is identified in the seed, root, and leaf tissue of various cruciferous plants, such as cabbage, mustard, and rapeseed, indicating its widespread presence and potential role in plant physiology (Sang et al., 1984).
Biological Effects and Breakdown
- This compound, along with other indole glucosinolates, plays a significant role in plant defense against various biotic stresses, and its breakdown products participate in numerous physiological activities (Agerbirk et al., 2008).
Discovery and Identification
- The discovery of 4-Methoxy-3-indolylmethyl glucosinolate in cabbage, cauliflower, and brussels sprouts highlights its potential nutritional and ecological importance (Truscott et al., 1982).
Influence on Glucosinolate Profiles
- Research shows that different defense pathways in plants like Arabidopsis can activate specific biosynthetic enzymes, leading to the accumulation of specific glucosinolates, including 4-Methoxy-3-indolylmethyl glucosinolate (Mikkelsen et al., 2003).
Impact of Environmental Factors
- Environmental and agronomic conditions can influence the glucosinolate content in plants, affecting the concentration of 4-Methoxy-3-indolylmethyl glucosinolate among others, as seen in studies on broccoli cultivars (Vallejo et al., 2003).
Detection and Analysis Techniques
- Advanced techniques such as UPLC-ESI-MS/MS have been developed for the specific detection of DNA adducts originating from 1-methoxy-3-indolylmethyl glucosinolate, demonstrating its biological activity and potential genotoxicity (Schumacher et al., 2012).
Genetic and Ecological Insights
- The identification of genes like CYP81F2 in Arabidopsis, which modulate the production of indole glucosinolates including 4-Methoxy-3-indolylmethyl glucosinolate, offers insights into the genetic and ecological aspects of these compounds (Pfalz et al., 2009).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-2-(4-methoxy-1H-indol-3-yl)-N-sulfooxyethanimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O10S2/c1-27-10-4-2-3-9-13(10)8(6-18-9)5-12(19-29-31(24,25)26)30-17-16(23)15(22)14(21)11(7-20)28-17/h2-4,6,11,14-18,20-23H,5,7H2,1H3,(H,24,25,26)/b19-12-/t11-,14-,15+,16-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIAGSABLXRZUSE-KYKLFQSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CN2)CC(=NOS(=O)(=O)O)SC3C(C(C(C(O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1C(=CN2)C/C(=N/OS(=O)(=O)O)/S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyglucobrassicin | |
CAS RN |
83327-21-3 | |
Record name | 4-Methoxy-3-indolylmethyl glucosinolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083327213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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